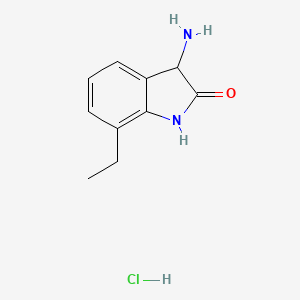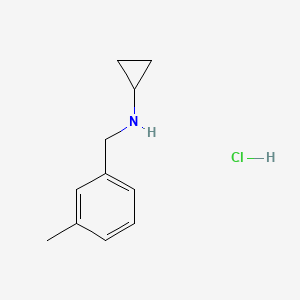![molecular formula C13H17ClN2O2 B1397013 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride CAS No. 320419-82-7](/img/structure/B1397013.png)
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
Descripción general
Descripción
“3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride” is a chemical compound with the CAS Number: 320419-82-7 . It has a molecular weight of 268.74 . The IUPAC name for this compound is 3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N2O2.ClH/c16-12-15(11-4-2-1-3-5-11)10-13(17-12)6-8-14-9-7-13;/h1-5,14H,6-10H2;1H . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.74 . It is stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
Antioxidant Properties and Structure-Activity Relationships
Research on hydroxycinnamic acids (HCAs) focuses on their antioxidant activity, which is determined by their structure. Studies have shown that the presence of an unsaturated bond in the side chain of HCAs is crucial for their antioxidant activity. Modifications of the aromatic ring, such as alterations in the number and position of hydroxy groups, have been explored to generate more potent antioxidant molecules. This suggests that similar structural analysis and modifications could be relevant for the compound (N. Razzaghi-Asl et al., 2013).
Biological Activity of Heterocyclic Systems
The study of 1,3,4-thiadiazole and oxadiazole heterocycles has identified diverse pharmacological potentials, including antimicrobial, anti-inflammatory, and antitumor activities. These findings highlight the importance of heterocyclic compounds in medicinal chemistry and suggest potential areas of research for related compounds (M. Lelyukh, 2019).
Synthesis Methods and Intermediate Compounds
Research on the synthesis of compounds like 2-Fluoro-4-bromobiphenyl, which is an intermediate for the manufacture of other materials, underscores the importance of developing efficient synthesis methods. This area of research could be relevant for the synthesis and application of the compound (Yanan Qiu et al., 2009).
Anticancer Effects of Natural Compounds
Studies on compounds like baicalein, derived from natural sources, have shown significant anti-cancer activities through various biological processes. This suggests that research into the anticancer potential of various compounds, including the one , could be a valuable area of exploration (B. Bie et al., 2017).
Surface Modifications for Biomedical Applications
Research on polyhydroxyalkanoates (PHAs) and their surface modifications for enhanced biocompatibility and medical applications indicates the importance of tailoring material properties for specific uses. Similar strategies could be applied to modify the surface properties of the compound for biomedical applications (J. Chai et al., 2020).
Mecanismo De Acción
While the specific mechanism of action for this compound is not provided, related 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors . RIPK1 is a key protein involved in necroptosis, a form of programmed cell death, and inhibiting its activity has shown therapeutic potential in various inflammatory diseases .
Propiedades
IUPAC Name |
3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c16-12-15(11-4-2-1-3-5-11)10-13(17-12)6-8-14-9-7-13;/h1-5,14H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSRFONEFAWUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C(=O)O2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride](/img/structure/B1396932.png)

![9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride](/img/structure/B1396937.png)

![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride](/img/structure/B1396939.png)
![(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride](/img/structure/B1396941.png)



![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride](/img/structure/B1396945.png)
![6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride](/img/structure/B1396946.png)
![(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1396950.png)

![N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride](/img/structure/B1396952.png)